molecular formula C11H7N3O B2401943 3-Phenoxypyrazine-2-carbonitrile CAS No. 87542-50-5

3-Phenoxypyrazine-2-carbonitrile

Cat. No.: B2401943
CAS No.: 87542-50-5
M. Wt: 197.197
InChI Key: WAZLESNKBDNNGE-UHFFFAOYSA-N
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Description

3-Phenoxypyrazine-2-carbonitrile is an organic compound with the molecular formula C11H7N3O It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a phenoxy group attached to the pyrazine ring

Mechanism of Action

Target of Action

The primary target of 3-Phenoxypyrazine-2-carbonitrile is TGR5 , also known as G protein-coupled BA receptor 1 (GPBAR1) . TGR5 is a rhodopsin-like superfamily G-protein-coupled receptor (GPCR) first identified as a bile acid receptor . It is widely expressed in many tissues including the gall bladder, liver, intestine, pancreas, and spleen . TGR5 is emerging as an important and promising target for the treatment of non-alcoholic steatohepatitis, type 2 diabetes mellitus (T2DM), and obesity .

Mode of Action

This compound interacts with its target, TGR5, as an agonist . The activation of TGR5 has been reported to induce glucagon-like peptide-1 (GLP-1) secretion, leading to improved glucose metabolism and energy homeostasis . Activation of TGR5 can also increase cyclic adenosine monophosphate (cAMP) levels, which is recognized as an important intracellular signaling cascade .

Biochemical Pathways

The TGR5 signaling pathway stimulates energy expenditure and oxygen consumption in brown adipose tissue and muscle . Thus, TGR5 might be a considerable therapeutic target for the treatment of metabolic disorders, such as non-alcoholic steatohepatitis, type 2 diabetes mellitus (T2DM), and obesity .

Pharmacokinetics

The compound’s efficacy in lowering glucose levels in vivo suggests that it has sufficient bioavailability .

Result of Action

The most potent compounds of this compound exhibited excellent hTGR5 agonist activity, which was superior to those of the reference drug INT-777 . In addition, one of the compounds could significantly reduce blood glucose levels in C57 BL/6 mice and stimulate GLP-1 secretion in NCI-H716 cells and C57 BL/6 mice .

Action Environment

Given that tgr5 is widely expressed in many tissues, it can be inferred that the compound’s action may be influenced by the physiological environment of these tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxypyrazine-2-carbonitrile typically involves the reaction of 2-chloropyrazine with phenol in the presence of a base, followed by the introduction of a cyano group. The reaction conditions often include the use of a palladium catalyst and a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Its derivatives have shown promise as bioactive compounds with potential therapeutic applications.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

  • 3-Phenoxypyrazine-2-carboxamide
  • 3-Phenoxypyrazine-2-carboxylic acid
  • 3-Phenoxypyrazine-2-methanol

Comparison: 3-Phenoxypyrazine-2-carbonitrile is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity. Compared to its carboxamide and carboxylic acid counterparts, the cyano group offers different electronic properties and reactivity, making it suitable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-phenoxypyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O/c12-8-10-11(14-7-6-13-10)15-9-4-2-1-3-5-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZLESNKBDNNGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=CN=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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